![molecular formula C18H35NO2 B1245689 sphinga-4E,8E-dienine](/img/structure/B1245689.png)
sphinga-4E,8E-dienine
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Overview
Description
Sphinga-4E,8E-dienine is a sphingoid that is sphingosine having an additional trans-double bond at position 8. It has a role as a mouse metabolite. It derives from a sphingosine. It is a conjugate base of a sphinga-4E,8E-dienine(1+).
Scientific Research Applications
Synthesis and Chemical Properties
- Sphinga-4E,8E-dienine, a key component of glycolipids in plants and fungi, has been synthesized from L-serine. This process involves hydrozirconation and catalyzed addition to Garner's aldehyde, leading to protected sphinga-4E,8E-dienine derivatives (Murakami, Hirono, & Furusawa, 2005). Additionally, selective synthesis methods for sphingadienine isomers and their conversion into glucocerebrosides with calcium ionophoretic activity have been developed (Murakami, Shimizu, & Taguchi, 2000).
Role in Biological Systems
- Sphinga-4E,8E-dienine-containing glucocerebrosides have been isolated from various sources like basidiomycete Polyporus ellisii, exhibiting unique structures and stereochemistry (Gao, Hu, Dong, & Liu, 2001). Its presence has also been confirmed in oyster glycolipids, where it plays a significant role in the lipid composition (Hayashi & Matsubara, 1971).
Applications in Pharmacology and Medicine
- Novel compounds like hariamide, a sulfated sphingolipid containing sphinga-4E,8E-dienine, have been isolated from marine organisms such as Zoanthus sp., suggesting potential pharmacological applications (Babu, Bhandari, & Garg, 1997). Additionally, the role of sphinga-4E,8E-dienine in fungal pathogens like Candida albicans has been explored, indicating its importance in cellular functions and potential as a target for antifungal therapies (Matsubara, Hayashi, Banno, Morita, & Nozawa, 1987).
Role in Agriculture and Plant Defense
- Sphinga-4E,8E-dienine-based cerebrosides from fungi like Magnaporthe grisea have been identified as elicitors of the hypersensitive response in plants, playing a crucial role in plant defense mechanisms (Koga, Yamauchi, Shimura, Ogawa, Oshima, Umemura, Kikuchi, & Ogasawara, 1998).
properties
Product Name |
sphinga-4E,8E-dienine |
---|---|
Molecular Formula |
C18H35NO2 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
(2S,3R,4E,8E)-2-aminooctadeca-4,8-diene-1,3-diol |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10+,15-14+/t17-,18+/m0/s1 |
InChI Key |
RTQVJTLVVBJRJG-SEXYCKHXSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/CC/C=C/[C@H]([C@H](CO)N)O |
Canonical SMILES |
CCCCCCCCCC=CCCC=CC(C(CO)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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